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Binding Affinity and Key Properties

Binding Affinity /

Compound Primary Inhibition . . -
Key Computational/Experimental Findings
Name Target Constant
(Ki/ICso)
3-Bromo-7- Neuronal Potent inhibitor of ¢ Docking to iINOS (PDB: 1M9T): Binding
nitroindazole Nitric Oxide rat cerebellar Energy (AGbind) = -9.4 kcal/mol [3].
Synthase nNOS [2]

(nNOS) [1] [2]
7- nNOS [2]

Nitroindazole

Quercetin Inducible NOS
(iNOS) [3]

Less potent than
3-Bromo-7-
nitroindazole [2]

Predicted ICso =
76.79 uM [3]

Information from search results is limited.

» Docking to iINOS (PDB: 1M9T): Binding
Energy (AGbind) = -9.0 kcal/mol [3]. « Poor
predicted absorption/distribution (HIA: 63.5%)

3].
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Detailed Experimental & Computational Context

¢ Ligand-Based Virtual Screening (LBVS): A 2023 study used LBVS and machine learning to screen
the DrugBank database. The Random Forest model with MACCS fingerprints achieved a high
confidence score of 0.95 for 3-Bromo-7-nitroindazole, identifying it as a top candidate for SARS-
CoV-2 Mpro inhibition [4]. This showcases its potential for drug repurposing.

e Molecular Docking Protocol for iINOS [3]:

o Protein Preparation: The iINOS structure (PDB ID: 1M9T) was obtained. Hydrogen atoms were
added.

o Ligand Preparation: The 3D structure of 3-Bromo-7-nitroindazole was constructed and
energy-minimized using the AM1 method.

o Docking Execution: Docking was performed using ArgusLab software. The binding site was
defined with a bounding box, and the pose with a Root-Mean-Square Deviation (RMSD) < 2.0 A
from the crystallographic pose was considered reasonable.

o Binding Affinity Calculation: The binding energy (AGbind) was calculated, resulting in the
value of -9.4 kcal/mol.

e Biological Validation: Independent experimental studies confirm that 3-Bromo-7-nitroindazole is a
potent, selective inhibitor of NNOS. It has been shown to impair spatial memory formation in rats, an
effect that was reversed by L-arginine, confirming an NO-dependent mechanism [1].

The following diagram illustrates the relationship between 3-Bromeo-7-nitroindazole, its primary target

nNOS, and the functional consequence of its inhibition that was experimentally validated.
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Conclusion

In summary, the data indicates that 3-Brome-7-nitroindazole is a strong and selective nNOS inhibitor with:

o Afavorable predicted binding energy of -9.4 kcal/mol for INOS.
¢ High confidence scores in machine-learning-based virtual screening for other targets.
o Experimental validation of its potent biological activity and functional effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 4/ 4 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25636602/
https://www.tocris.com/products/3-bromo-7-nitroindazole_0735
https://scialert.net/fulltext/?doi=jas.2010.3098.3104
https://pmc.ncbi.nlm.nih.gov/articles/PMC11087449/
https://www.smolecule.com/products/b589245#3-bromo-7-nitroindazole-computational-binding-affinity-prediction
https://www.smolecule.com/products/b589245#3-bromo-7-nitroindazole-computational-binding-affinity-prediction
https://www.smolecule.com/products/b589245#3-bromo-7-nitroindazole-computational-binding-affinity-prediction
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s589245?utm_src=pdf-bulk
https://www.smolecule.com/products/s589245?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

